molecular formula C15H10ClN3O2S B2397253 2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile CAS No. 692732-81-3

2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile

Cat. No.: B2397253
CAS No.: 692732-81-3
M. Wt: 331.77
InChI Key: IKQWLFGDKOVVML-UHFFFAOYSA-N
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Description

The compound “2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that have been used in the synthesis of a wide range of bioactive molecules .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a methoxy group, and a nitrile group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Green Chemistry and Practical Synthesis

Compounds with complex structures similar to the mentioned chemical are often studied for their synthesis methods within the framework of green chemistry. For example, Gu et al. (2009) developed a practical pilot-scale method for the preparation of 5,5′-methylenebis(benzotriazole), focusing on efficiency, environmental benignity, and easy workup, which could have implications for synthesizing structurally complex compounds like the one (Gu, Yu, Zhang, & Xu, 2009).

Heterocyclic Compounds Synthesis

The compound belongs to the category of chemicals with potential applications in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, demonstrating its value as a building block for heterocyclic compounds synthesis, including pyrazolo-imidazoles, thiazoles, and others, highlighting the versatile nature of similar compounds in chemical synthesis (Gomaa & Ali, 2020).

Liquid Crystal Research

Methylene-linked compounds, similar in structural functionality to the one , have been explored for their transitional properties in liquid crystal research. Henderson and Imrie (2011) reported on methylene-linked liquid crystal dimers and their nematic phases, pointing to potential applications in advanced materials science (Henderson & Imrie, 2011).

Pharmaceutical Impurities and Novel Synthesis

Research on pharmaceutical impurities and novel synthesis methods is also relevant. Saini et al. (2019) studied novel methods for the synthesis of omeprazole and its pharmaceutical impurities, showing the importance of understanding complex chemical reactions and the formation of specific compounds in drug development (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Future Directions

The future directions for research on “2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile” and similar compounds could involve further exploration of their biological activities, as thiazole derivatives have shown a wide range of bioactivities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Additionally, the design and development of new thiazole derivatives could be a promising area of future research .

Properties

IUPAC Name

2-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c1-20-14-5-10(4-11(6-17)7-18)2-3-13(14)21-9-12-8-19-15(16)22-12/h2-5,8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQWLFGDKOVVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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